Product packaging for Diphenylcarbamyl chloride(Cat. No.:CAS No. 198-31-2)

Diphenylcarbamyl chloride

Cat. No.: B1148837
CAS No.: 198-31-2
M. Wt: 231.6776
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview and Foundational Significance within Organic Synthesis

Diphenylcarbamyl chloride, with the chemical formula (C₆H₅)₂NCOCl, is a white to beige crystalline solid that serves as a crucial reagent and intermediate in organic synthesis. nih.govlookchem.com Its primary significance lies in its ability to act as an efficient electrophile for the introduction of the diphenylcarbamoyl group into various molecules. This reactivity is central to the synthesis of a wide array of organic compounds, including substituted ureas, carbamates, and various heterocyclic structures. rsc.orgnih.gov

The reactivity of the acyl chloride functionality in this compound is moderated by the presence of the two phenyl groups on the nitrogen atom, making it a versatile and selective reagent. wikipedia.org A cornerstone of its utility is in the preparation of N,N-disubstituted carbamates through reactions with alcohols and phenols. wikipedia.org These carbamate (B1207046) products are not only stable compounds in their own right but also serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.comnih.gov

Furthermore, this compound is instrumental in the synthesis of complex molecular architectures. For instance, it has been employed in the preparation of high-performance polyamides utilized in electrical components for memory devices. lookchem.comchemicalbook.com Its role as a building block extends to the synthesis of modified oligoribonucleotides, which is critical for advancements in molecular biology and the development of novel therapeutic agents. lookchem.com

The synthesis of this compound itself has been a subject of study, with the traditional method involving the reaction of diphenylamine (B1679370) with phosgene (B1210022). wikipedia.org However, due to the hazardous nature of phosgene, alternative and safer synthetic routes are an area of ongoing research, including methods utilizing chlorocarbonylsulfenyl chloride as a carbonylating agent. cdnsciencepub.com

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₀ClNO
Molecular Weight 231.68 g/mol
Appearance Beige to gray-green crystalline powder
Melting Point 83-85 °C
Boiling Point ~207 °C (rough estimate)
Solubility Soluble in organic solvents; reacts with water
CAS Number 83-01-2

Data sourced from LookChem lookchem.com and PubChem nih.gov.

Historical Trajectory and Evolution of Carbamyl Chloride Chemistry

The chemistry of carbamoyl (B1232498) chlorides has a history stretching back to the 19th century, with the first synthesis of a related compound, dimethylcarbamoyl chloride, reported in 1879. allfordrugs.com In the early literature, the term "carbamyl" was often used, a naming convention that has persisted alongside the IUPAC-preferred "carbamoyl". nih.gov

Historically, the primary method for producing carbamoyl chlorides, including this compound, was through the reaction of a secondary amine with the highly toxic gas phosgene. wikipedia.org This method, while effective, posed significant safety risks, driving the development of safer and more environmentally benign synthetic protocols. Over the decades, alternatives to phosgene, such as diphosgene and triphosgene (B27547), have been introduced for laboratory-scale syntheses. allfordrugs.com More recent innovations include the use of reagents like chlorocarbonylsulfenyl chloride to insert the carbonyl group, thereby avoiding phosgene entirely. cdnsciencepub.com

The study of the reaction mechanisms of carbamoyl chlorides has also evolved. Early investigations focused on their hydrolysis and reactions with simple nucleophiles. nih.gov Later, more detailed mechanistic studies, particularly on the solvolysis of N,N-dialkyl and N,N-diarylcarbamoyl chlorides, have provided a deeper understanding of their reactivity. These studies often employ tools like the Grunwald-Winstein equation to elucidate the nature of the transition states and the influence of solvent on the reaction pathways. nih.gov The general consensus for N,N-disubstituted carbamoyl chlorides, such as this compound, points towards a unimolecular (Sₙ1) solvolysis mechanism, often with some degree of nucleophilic solvent assistance. nih.govresearchgate.net

Research Imperatives and Scope of Inquiry into this compound

Current research involving this compound is multifaceted, extending its application beyond traditional organic synthesis into materials science and medicinal chemistry. A significant area of contemporary investigation is its use in transition metal-catalyzed reactions. These modern synthetic methods leverage the reactivity of the carbamoyl chloride moiety to construct complex molecules with high efficiency and selectivity. rsc.orgresearchgate.net

Recent advancements have demonstrated the participation of carbamoyl chlorides in a variety of transition metal-catalyzed transformations, including:

Cross-coupling reactions: Enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net

Annulation reactions: Facilitating the construction of heterocyclic rings, which are prevalent in biologically active compounds. researchgate.netresearchgate.net

C-H functionalization: Allowing for the direct modification of carbon-hydrogen bonds, a highly sought-after transformation in modern synthesis. researchgate.net

These catalytic processes have opened new avenues for the synthesis of amide-functionalized organic frameworks with potential applications in the development of pharmaceuticals and natural products. rsc.orgresearchgate.net For example, nickel-catalyzed reactions have been developed for the stereoselective synthesis of six-membered lactams, which are important structural motifs in many biologically active molecules. nih.gov

In the realm of materials science, this compound is a key component in the production of specialized polymers. Its use in synthesizing high-performance polyamides for electrical switches in memory devices highlights its contribution to advanced materials with enhanced properties. lookchem.com

Furthermore, in medicinal chemistry, this compound and its derivatives are being explored for their potential therapeutic applications. For instance, it has been used in the synthesis of inhibitors for enzymes like α/β-hydrolase domain containing 6 (ABHD6), which are targets for treating inflammatory and metabolic disorders. lookchem.com It has also been used to create fluorescent probes for the sensitive detection of various molecules. researchgate.net

Table 2: Spectroscopic Data for this compound

Spectroscopy Type Data Reference
¹³C NMR Available via PubChem, originally from Fluka AG
Mass Spectrometry (GC-MS) Available via PubChem
IR Spectra (FTIR) Available via PubChem, originally from Wiley-VCH GmbH
Raman Spectra Available via PubChem, originally from Sigma-Aldrich Co. LLC

Data sourced from PubChem nih.gov.

Properties

CAS No.

198-31-2

Molecular Formula

C13H10ClNO

Molecular Weight

231.6776

Origin of Product

United States

Strategic Methodologies for the Synthesis of Diphenylcarbamyl Chloride

Conventional Synthetic Routes and Industrial Considerations

The traditional and most prevalent methods for synthesizing Diphenylcarbamyl chloride rely on the use of phosgene (B1210022) or its more manageable solid surrogate, triphosgene (B27547). These methods are well-established in industrial settings, offering high yields and reliability, though they necessitate stringent safety protocols.

The reaction of a secondary amine with phosgene is a frequently employed method for the synthesis of carbamoyl (B1232498) chlorides. acs.org In the case of this compound, the synthesis involves the reaction of diphenylamine (B1679370) with phosgene. This process is a type of nucleophilic acyl substitution. The reaction is typically conducted in an inert solvent, such as toluene (B28343) or dichloromethane, to prevent unwanted side reactions.

The general mechanism involves the nitrogen atom of diphenylamine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene molecule. This is followed by the elimination of a chloride ion and a proton to form the stable this compound. Careful control of reaction conditions, such as temperature (often starting at 0–5°C and gradually warming) and stoichiometry, is crucial for maximizing yield and minimizing the formation of byproducts like urea (B33335). Often, a base such as pyridine (B92270) is used to scavenge the hydrogen chloride (HCl) produced during the reaction. acs.orgresearchgate.net

Industrially, phosgenation reactions are performed in specialized equipment with advanced containment systems to handle the extreme toxicity of phosgene gas. vandemark.com Despite the hazards, phosgene is widely used for manufacturing various chemicals, including isocyanates and other intermediates, due to its high reactivity and efficiency. army.mil The high reactivity of phosgene allows reactions to proceed under milder conditions compared to its substitutes. sigmaaldrich.com

Growing safety and environmental concerns have driven the adoption of phosgene substitutes. sigmaaldrich.com Triphosgene, a stable, crystalline solid, is the most common and convenient alternative to gaseous phosgene. sigmaaldrich.comnih.gov It is considered a safer surrogate because its solid form makes it easier to transport, store, and handle compared to phosgene gas. nih.gov Triphosgene, or bis(trichloromethyl) carbonate (BTC), effectively functions as a source of phosgene, as one molecule of triphosgene can decompose to yield three molecules of phosgene in situ. wikipedia.orgyoutube.com

The synthesis of carbamoyl chlorides using triphosgene follows a similar reaction pathway to that of phosgene. acs.org The reaction of a secondary amine with triphosgene, typically in the presence of a base, can produce the corresponding carbamoyl chloride in high yields. acs.org For instance, N-alkyl-N-benzylanilines have been successfully converted to their respective carbamoyl chlorides using stoichiometric amounts of triphosgene in dichloromethane. researchgate.net A general method for the direct preparation of carbamoyl chlorides from tertiary benzylamines using triphosgene has also been described. tandfonline.com

While triphosgene offers significant safety advantages, its use can present challenges, particularly in product purification. Since triphosgene and its byproducts are non-volatile, removing them from the final product often requires additional distillation or recrystallization steps, which is not necessary when using volatile phosgene. sigmaaldrich.com

FeaturePhosgeneTriphosgene (BTC)
Physical State Colorless GasWhite Crystalline Solid
Boiling Point 8.2 °C206 °C (decomposes)
Handling Requires specialized equipment and extreme precautions due to high toxicity and volatility. vandemark.comSafer and more convenient to handle, transport, and store as a stable solid. nih.gov
Reactivity Highly reactive, allowing for milder reaction conditions. sigmaaldrich.comLess reactive than phosgene; often requires heating to generate phosgene in situ. wikipedia.org
Stoichiometry Often used in excess. acs.orgUsed in stoichiometric amounts (1/3 equivalent provides 1 equivalent of phosgene). acs.orgyoutube.com
Purification Easily removed by evaporation or stripping with nitrogen, yielding high-purity products directly. sigmaaldrich.comNon-volatile byproducts may require extra purification steps like distillation or recrystallization. sigmaaldrich.com

Advancements in Green Chemistry for this compound Production

The principles of green chemistry, which focus on designing environmentally benign processes, are increasingly influencing the synthesis of chemicals like this compound. wjpmr.com Key areas of advancement include the use of catalysts, minimizing solvent use, improving atom economy, and reducing waste.

Catalysis plays a significant role in making chemical syntheses greener and more efficient. mdpi.com In the context of this compound synthesis, catalysts can be employed to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. For example, in Friedel-Crafts type reactions involving carbamoyl chlorides, Lewis acids like aluminum chloride are used as catalysts. researchgate.net The generation of phosgene from triphosgene can also be a catalyzed process. researchgate.net

A major focus of green chemistry is the reduction or replacement of volatile organic solvents. orgchemres.org Research into solvent-free reaction conditions is a promising approach. For example, solvent-free syntheses of oxalamides have been reported, highlighting a potential pathway for related amide bond formations. researchgate.net Another innovative strategy involves the use of deep eutectic solvents (DES), such as those based on choline (B1196258) chloride. rsc.org These solvents can act as both the reaction medium and the catalyst, are often biodegradable, have low vapor pressure, and can be recycled. rsc.orgmdpi.com For instance, a choline chloride:zinc(II) chloride system has been effectively used for the synthesis of carbamates from amines, alkyl halides, and carbon dioxide, demonstrating the potential of DES in related carbonylation reactions. rsc.org

ApproachDescriptionPotential Green Advantage
Heterogeneous Catalysis Using a solid catalyst that is in a different phase from the reactants.Simplifies catalyst recovery and product purification, allowing for catalyst reuse and reduced waste. mdpi.com
Solvent-Free Reactions Conducting reactions by mixing neat reactants, sometimes with grinding or heating.Eliminates solvent waste, reduces environmental impact, and can lead to higher reaction rates. researchgate.net
Deep Eutectic Solvents (DES) Using a mixture of hydrogen bond donors and acceptors (e.g., choline chloride and urea) as the solvent/catalyst system.Low toxicity, biodegradability, low cost, and recyclability. Can enhance reaction rates and yields. orgchemres.orgrsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.net Traditional routes using phosgene substitutes like triphosgene can sometimes have lower atom economy due to the large mass of the reagent relative to the active phosgene unit. iupac.org

Strategies to improve atom economy and reduce waste in the synthesis of this compound and related compounds include:

Alternative Carbonyl Sources: Exploring more atom-economical sources of the carbonyl group is an active area of research. For example, catalytic oxidative carbonylation using carbon monoxide (CO) instead of phosgene has been developed for the synthesis of N-aryl-N'-(4-pyridinyl)ureas, offering a phosgene-free, high atom economy approach. arkat-usa.org

Waste Valorization: Developing methods to recycle or find valuable applications for byproducts and waste streams is crucial. For instance, processes are being developed to upcycle cupric chloride waste from industrial manufacturing into valuable copper nanoparticles. mdpi.com While not directly related to this compound synthesis, this approach exemplifies the circular economy principles that can be applied to chemical manufacturing.

A comparative green metrics assessment of phosgene versus its substitutes for producing commodity chemicals shows a trade-off. While the phosgene route often demonstrates superior material efficiency (higher atom economy, lower E-factor), the non-phosgene routes offer significant safety benefits. iupac.org The challenge lies in developing new synthetic pathways that are both highly atom-economical and inherently safer.

Process Optimization and Scale-Up Dynamics in this compound Manufacturing

Optimizing and scaling up the production of this compound involves addressing challenges related to reaction efficiency, product purity, safety, and cost-effectiveness. The choice between phosgene and its alternatives significantly impacts these dynamics.

For large-scale industrial production, the direct use of phosgene is often preferred. wikipedia.org The process involves reacting purified carbon monoxide and chlorine gas over a porous activated carbon catalyst. wikipedia.org The high reactivity and volatility of phosgene simplify the process, allowing for high throughput and straightforward product purification. sigmaaldrich.com Companies specializing in phosgenation have developed sophisticated process control systems and safety protocols to manage the risks associated with large-scale production. vandemark.com

When scaling up syntheses using triphosgene, different considerations arise. While laboratory-scale reactions are straightforward, industrial-scale use requires careful management of the triphosgene decomposition to phosgene, which can be achieved catalytically. nih.govresearchgate.net Small-scale phosgene generators that use triphosgene as a feedstock have been designed, offering a solution for productions up to around 30 kg/h . researchgate.net This provides a bridge between the convenience of solid triphosgene and the reactivity of gaseous phosgene, suitable for manufacturing smaller batches of specialty chemicals. However, for very large quantities, the economics and waste considerations associated with the production of triphosgene itself (which involves photochlorination and generates HCl) can make direct phosgene use more favorable. researchgate.netiupac.org

Process optimization for either route involves fine-tuning parameters such as temperature, pressure, solvent choice, and catalyst loading to maximize yield and purity while ensuring operational safety. acs.org The development of continuous flow reactors for phosgenation reactions is another area of advancement, offering enhanced safety, better temperature control, and improved efficiency compared to traditional batch processing.

Isolation and Purification Techniques for Synthetic this compound

The isolation and purification of this compound from the crude reaction mixture are critical steps to obtain a product of high purity, suitable for its various applications in chemical synthesis. lookchem.com The choice of purification methodology depends on the initial purity of the crude product and the required final purity. Common techniques employed include filtration, precipitation, recrystallization, and chromatography.

Following its synthesis, the initial work-up typically involves separating the desired product from by-products and unreacted starting materials. For instance, in syntheses involving diphenylamine and phosgene, a common by-product is diphenylamine hydrochloride, which precipitates from the reaction mixture. prepchem.com This solid by-product can be efficiently removed by filtration. prepchem.com The filtrate, a solution of crude this compound in a solvent like benzene, is then subjected to further purification. prepchem.com

Precipitation and Recrystallization

Precipitation is a widely used and effective method for the bulk purification of this compound. After the removal of precipitated by-products, the solvent from the crude product solution is typically removed by distillation. prepchem.com The remaining residue, which is the crude this compound, is then treated with a solvent in which it is sparingly soluble at lower temperatures, such as alcohol. prepchem.com Upon cooling the alcoholic mixture, this compound precipitates as a solid. prepchem.com This solid can then be collected by filtration and washed with a small amount of cold alcohol to remove soluble impurities. prepchem.com This process can yield a product of sufficient purity for many applications without the need for further recrystallization. prepchem.com

For achieving higher purity, recrystallization is the preferred method. mt.com This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. mt.com Alcohol has been identified as a suitable solvent for the recrystallization of this compound, which has a reported melting point of approximately 85°C after this process. lookchem.comprepchem.com The general procedure involves dissolving the crude solid in a minimum amount of hot solvent to create a saturated solution. As the solution cools slowly, the this compound crystallizes, leaving the impurities dissolved in the solvent. mt.com The pure crystals are then collected by filtration. mt.com

Chromatographic Techniques

For applications requiring very high purity, chromatographic methods are employed. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Column Chromatography: Crude this compound can be purified using column chromatography with silica (B1680970) gel as the stationary phase. oup.com The separation is achieved by eluting the column with a suitable solvent system, such as a gradient of methanol (B129727) in dichloromethane, which allows for the separation of the desired product from closely related impurities. oup.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful analytical and preparative technique for purifying this compound. sielc.com This method can be scaled up for the preparative separation of impurities. sielc.com A typical mobile phase for this separation consists of acetonitrile, water, and an acid like phosphoric acid. sielc.com

Extraction and Washing

In some synthetic routes, the work-up procedure involves liquid-liquid extraction to remove water-soluble impurities. The crude product, dissolved in an organic solvent like dichloromethane, is washed sequentially with water and a saturated aqueous sodium chloride solution. oup.com The organic layer is then dried over a drying agent, such as sodium sulfate, and filtered. oup.com The solvent is subsequently removed under vacuum to yield the crude product, which can then be purified further by crystallization or chromatography. oup.com

The following table summarizes the key isolation and purification techniques for this compound:

Purification TechniquePrinciple of SeparationTypical Solvents/ReagentsKey Process StepsExpected Outcome
Filtration Separation of a solid from a liquid or gas.Benzene (as reaction solvent)Removal of precipitated by-products (e.g., diphenylamine hydrochloride) from the reaction mixture.Separation of solid impurities/by-products from the crude product solution. prepchem.com
Precipitation Difference in solubility of the compound in a specific solvent.AlcoholThe concentrated crude product is poured into alcohol, cooled, and the resulting solid is filtered and washed. prepchem.comBulk purification yielding a solid product, often of high purity. prepchem.com
Recrystallization Difference in solubility of the compound and impurities in a solvent at varying temperatures. mt.comAlcohol, Dichloromethane/Hexane prepchem.comoup.comDissolving the crude solid in a minimum of hot solvent, followed by slow cooling to form pure crystals. mt.comHigh-purity crystalline solid with a defined melting point (~85 °C). prepchem.com
Column Chromatography Differential adsorption of components onto a solid stationary phase. nih.govSilica Gel (stationary phase); Methanol/Dichloromethane (mobile phase) oup.comThe crude mixture is passed through a column packed with silica gel and eluted with a solvent gradient. oup.comSeparation of closely related impurities to yield a highly pure product. oup.com
Reverse-Phase HPLC Partitioning between a non-polar stationary phase and a polar mobile phase. sielc.comAcetonitrile/Water/Phosphoric Acid sielc.comThe sample is injected into the HPLC system and separated based on its affinity for the stationary phase. sielc.comAnalytical assessment of purity or preparative isolation of the pure compound. sielc.com
Extraction & Washing Differential solubility of components in two immiscible liquid phases.Dichloromethane, Water, Saturated Sodium Chloride Solution oup.comThe crude product in an organic solvent is washed with aqueous solutions to remove water-soluble impurities. oup.comRemoval of inorganic salts and other water-soluble by-products. oup.com

Elucidation of Reactivity Patterns and Reaction Mechanisms of Diphenylcarbamyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Center

The primary mode of reaction for diphenylcarbamyl chloride is nucleophilic acyl substitution at the carbonyl carbon. researchgate.net This process involves the replacement of the chloride ion, a good leaving group, by a variety of nucleophiles. researchgate.netnih.gov These reactions typically proceed through a tetrahedral intermediate. youtube.com

The reaction of this compound with ammonia (B1221849) or primary and secondary amines, a process known as aminolysis, yields substituted ureas. nih.govmdpi.com This reaction is a cornerstone in the synthesis of complex urea (B33335) derivatives. mdpi.comorganic-chemistry.org For instance, the reaction with N-ethylaniline at elevated temperatures produces 1-ethyl-1,8,8-triphenylurea. sciencemadness.org Similarly, it reacts with amino acids and small peptides, often in aqueous ethanol (B145695) with a base like sodium bicarbonate, to form crystalline derivatives, which can be useful for characterization. publish.csiro.au The reaction with two equivalents of certain amino acids, such as L-histidine, L-lysine, and L-cysteine, indicates that functional groups within the amino acid side chains, like imidazole, ω-amino, and thiol groups, also readily react. publish.csiro.au

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of the chloride ion to form the stable urea product. youtube.com The reaction conditions can influence the yield and, in the case of chiral amines, the optical purity of the product. publish.csiro.au While this compound readily forms ureas, related compounds like dimethylcarbamoyl chloride can be too unstable in the presence of a base and water for successful synthesis of the corresponding hydantoic acids under similar conditions. publish.csiro.au

While direct reactions to form thioureas are less commonly detailed for this compound itself, the analogous dimethylthiocarbamoyl chloride is used as a starting material for the synthesis of dimethylthiocarbamates. chemicalbook.com The synthesis of thioureas often involves the reaction of an amine with a thiocarbonyl compound. thieme-connect.de

Table 1: Examples of Aminolysis Reactions with this compound

Amine/Amino Acid Product Reaction Conditions Reference
N-ethylaniline 1-ethyl-1,8,8-triphenylurea Heated at 130°C sciencemadness.org
Glycine N,N-Diphenyl-N'-carboxymethylurea Aqueous acetone, 1N NaOH publish.csiro.au
L-Phenylalanine DPC-L-phenylalanine Boiling aqueous ethanol, Sodium bicarbonate publish.csiro.au
L-Histidine bis-DPC-L-histidine Two equivalents of this compound publish.csiro.au
L-Lysine bis-DPC-L-lysine Two equivalents of this compound publish.csiro.au
L-Cysteine bis-DPC-L-cysteine Two equivalents of this compound publish.csiro.au

This compound reacts with alcohols (alcoholysis) and phenols (phenolysis) to produce stable carbamate (B1207046) esters, also known as urethanes. nih.govmdpi.com This reaction is a fundamental method for synthesizing these important classes of compounds. lookchem.comorganic-chemistry.org The reaction generally proceeds by the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the this compound. sciencemadness.org Pyridine (B92270) is sometimes used as a catalyst in these reactions, as it has been reported to form a complex with this compound. core.ac.uk

For example, the reaction with L-tyrosine, which contains a phenolic hydroxyl group, can yield a bis-DPC-L-tyrosine derivative when two equivalents of the chloride are used under appropriate conditions. publish.csiro.au In a study involving the reaction of this compound in a 40% aqueous ethanol medium, ethyl N,N-diphenylcarbamate was recovered, although in a low yield of 15%, highlighting that reaction conditions are crucial for achieving acceptable yields. core.ac.uk The synthesis of various carbamates from alcohols and carbamoyl (B1232498) chlorides, often catalyzed, is a widely applied methodology. organic-chemistry.orgcore.ac.uk

The reaction of this compound with thiols (thiolysis) provides a route to S-alkyl or S-aryl thiocarbamates. organic-chemistry.orggoogle.com In these reactions, the sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon and displacing the chloride ion. organic-chemistry.org While specific examples detailing the thiolysis of this compound are not extensively documented in the provided search results, the general reactivity pattern of carbamoyl chlorides with thiols is well-established. organic-chemistry.orgchemicalbook.com The synthesis of thiocarbamates can also be achieved through various other methods, including the reaction of isocyanides with thiols and water. organic-chemistry.org The related dimethylthiocarbamoyl chloride is explicitly mentioned as a reagent for synthesizing dimethylthiocarbamates. chemicalbook.com

This compound undergoes reactions with various organometallic reagents, such as Grignard reagents (R-Mg-X). wikipedia.org These reactions involve the nucleophilic carbon of the organometallic compound attacking the carbonyl carbon of the this compound. leah4sci.comyoutube.com This leads to the formation of a new carbon-carbon bond and, after workup, can yield ketones or tertiary alcohols depending on the reaction stoichiometry and conditions. leah4sci.comyoutube.com For instance, the reaction of a Grignard reagent with a carbamoyl chloride can be used to synthesize aromatic amide alkene compounds in a single step with high reaction speed and product yield. lookchem.com

Under Friedel-Crafts conditions, with a Lewis acid catalyst like aluminum chloride, this compound can act as an acylating agent for aromatic compounds, producing aromatic acid N,N-diphenylamides. publish.csiro.au This reaction has been shown to work with compounds like naphthalene, mesitylene, and durene, primarily in chlorinated hydrocarbon solvents. publish.csiro.au

Other nucleophiles, such as hydroxylamine, can also react with this compound. In the presence of a base like aqueous sodium carbonate, this reaction can be used to form hydroxamic acids. sciencemadness.org

This compound can participate in cyclization reactions when treated with dinucleophiles, which are molecules containing two nucleophilic centers. The reaction proceeds through a step-wise or concerted mechanism where both nucleophilic groups react with the electrophilic carbonyl carbon, leading to the formation of a heterocyclic ring system. While specific examples involving this compound are not explicitly detailed in the search results, the general principle is a known synthetic strategy. For instance, polyfunctionalized amines can react with carbonyl sulfide (B99878) to form thiocarbamates that undergo intramolecular cyclization. thieme-connect.de

Solvolysis Reactions and Kinetics (e.g., in water and mixed solvents)

The solvolysis of this compound, which is the reaction of the compound with the solvent, has been the subject of detailed kinetic studies to elucidate its reaction mechanism. acs.orgacs.org These studies often involve measuring the reaction rates in various pure and mixed solvent systems. nih.govacs.org

The solvolysis of N,N-diphenylcarbamoyl chloride is generally considered to proceed through a unimolecular (SN1) ionization mechanism. nih.govacs.orgacs.org This involves the rate-determining formation of a carbocationic intermediate, which is then rapidly attacked by the solvent. nih.gov Evidence for this mechanism includes the analysis of specific rates of solvolysis using the Grunwald-Winstein equation, which relates the rate of solvolysis to the ionizing power and nucleophilicity of the solvent. acs.orgmdpi.com

For this compound, the sensitivity to changes in solvent ionizing power (YCl) is significant (m = 0.58), while the sensitivity to changes in solvent nucleophilicity (NT) is relatively low (l = 0.23). acs.orgmdpi.com This pattern is consistent with an SN1 pathway that involves substantial internal nucleophilic assistance from the nitrogen atom and weak nucleophilic solvation of the developing carbocation. acs.org The positive charge in the transition state is thought to be extensively delocalized onto the phenyl rings. acs.org

Product studies in mixed solvents like aqueous ethanol, aqueous methanol (B129727), and trifluoroethanol-ethanol mixtures further support the SN1 mechanism. acs.org The product selectivities in these mixtures closely parallel those observed for the solvolysis of p-methoxybenzoyl chloride, another compound believed to solvolyze via an SN1 pathway. acs.org

The hydrolysis of this compound (solvolysis in water) is also proposed to be unimolecular. acs.org The kinetic solvent isotope effect (kH2O/kD2O) for the hydrolysis of this compound is 1.1, which is consistent with an ionization mechanism. scispace.com In contrast, the solvolysis of many other carbamoyl chlorides can exhibit bimolecular (SN2) characteristics, especially with the addition of strong nucleophiles like amines. researchgate.netnih.gov

Table 2: Kinetic Data for the Solvolysis of N,N-Diphenylcarbamoyl Chloride

Parameter Value Interpretation Reference
Sensitivity to solvent ionizing power (m) 0.58 ± 0.03 Consistent with an SN1 pathway with significant charge development in the transition state. acs.org
Sensitivity to solvent nucleophilicity (l) 0.23 ± 0.04 Indicates weak nucleophilic involvement from the solvent in the rate-determining step. acs.org
Kinetic Solvent Isotope Effect (kH2O/kD2O) 1.1 Supports a unimolecular ionization mechanism for hydrolysis. scispace.com

Role of Lewis Acids and Brønsted Bases in Modulating Reactivity

The reactivity of the carbonyl group in this compound is significantly influenced by the presence of Lewis acids and Brønsted bases. These agents can alter the electrophilicity of the carbonyl carbon, thereby facilitating or directing reaction pathways.

Lewis Acids: Lewis acids interact with this compound by coordinating with the carbonyl oxygen atom. mdpi.com This interaction increases the polarization of the carbon-oxygen double bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. For instance, strong Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) form stable complexes with carbamoyl chlorides. mdpi.com This activation is a key principle in many reactions involving acyl chlorides. The complexation enhances the leaving group ability of the chloride ion, favoring ionization pathways. mdpi.com This principle is part of a broader strategy in catalysis, where electron-deficient metal compounds can be activated through associative interactions, a concept known as Lewis acid-assisted Lewis acid (LLA) catalysis. nih.gov

Brønsted Acids and Bases: Brønsted acids, defined as proton donors, also play a crucial role in activating this compound. catalysis.blog Strong Brønsted acids, including superacids like a mixture of fluorosulfuric acid (FSO₃H) and antimony pentafluoride (SbF₅), protonate the carbonyl oxygen. mdpi.com This protonation significantly enhances the electrophilicity of the carbonyl carbon, analogous to the effect of Lewis acid coordination. However, strongly acidic conditions can also lead to decomposition of the reactant. core.ac.uk The interaction between achiral Brønsted acids like hydrogen chloride (HCl) and chiral hydrogen-bond donors can create a chiral environment, enabling enantioselective reactions. nih.gov

Brønsted bases, or proton acceptors, are employed to facilitate reactions by deprotonating a nucleophile, thereby increasing its reactivity towards the this compound. nih.govrsc.org A notable example is the synthesis of N,N-diphenyl allenecarboxanilides. In this process, a Brønsted base like n-butyllithium (nBuLi) is used to deprotonate a terminal alkyne (propargyl alcohol), generating a highly nucleophilic acetylide anion. psu.edu This anion then readily attacks the electrophilic carbonyl carbon of this compound.

Intramolecular Rearrangements and Side Reactions

This compound and its derivatives can undergo several intramolecular rearrangements and are subject to various side reactions during their synthesis and subsequent use.

Intramolecular Rearrangements: A significant rearrangement occurs with the sulfur analogue, N,N-diphenylcarbamoyl thiocyanate (B1210189), which can be synthesized from this compound and potassium thiocyanate. acs.org This thiocyanate derivative rearranges to the more stable N,N-diphenylcarbamoyl isothiocyanate upon heating. Computational studies at the B3LYP/6-311+G(d,p) level predict an activation barrier of approximately 35 kcal/mol for this type of rearrangement, which involves a four-membered cyclic transition state. acs.org

Derivatives of this compound also exhibit notable intramolecular reactivity. Allenecarboxanilides, formed from the reaction of this compound with alkynols, can undergo intramolecular Diels-Alder reactions upon heating. psu.edu The resulting bicyclic intermediate may then spontaneously isomerize through a skeletal rearrangement to yield a thermodynamically more stable bicyclo[3.2.1] system. psu.edu

Side Reactions: The synthesis of this compound from diphenylamine (B1679370) and phosgene (B1210022) is accompanied by the formation of diphenylamine hydrochloride as a solid precipitate. prepchem.com This side product must be filtered off from the reaction mixture. In subsequent applications, such as in the synthesis of oligonucleotide phosphoramidites, undefined minor side-reactions can occur, which may affect product yield and purity. oup.com In certain template-mediated cyclization reactions, oligomerization can be a competing side reaction. beilstein-journals.org

Kinetic and Thermodynamic Aspects of this compound Transformations

The study of reaction kinetics and thermodynamics provides quantitative insight into the mechanisms of reactions involving this compound. Solvolysis reactions, in particular, have been extensively studied to elucidate the reaction pathway.

Kinetic Studies and Reaction Mechanism: Kinetic studies of the solvolysis of this compound in various solvent systems strongly support a unimolecular (Sₙ1) reaction mechanism. acs.orgacs.org The reaction proceeds through a rate-determining ionization of the carbon-chlorine bond to form a resonance-stabilized carbocation (the diphenylcarbamoyl cation) and a chloride ion. mdpi.comacs.org This carbocation is stabilized by mesomeric electron donation from the nitrogen atom. The stability of this intermediate favors the Sₙ1 pathway over a bimolecular (Sₙ2) mechanism. acs.org

The Grunwald-Winstein equation is a valuable tool for analyzing the effect of the solvent on solvolysis rates. The extended form of the equation is:

log(k/k₀) = lNT + mYCl

where:

k and k₀ are the specific rates of solvolysis in a given solvent and in the reference solvent (80% ethanol), respectively. nih.gov

l is the sensitivity of the solvolysis rate to the solvent nucleophilicity (NT). nih.gov

m is the sensitivity of the solvolysis rate to the solvent ionizing power (YCl). nih.gov

For the solvolysis of this compound at 62.5°C across 36 different solvents, the analysis yielded an l value of 0.23 and an m value of 0.58. nih.gov The low sensitivity to solvent nucleophilicity (l) and the moderate sensitivity to solvent ionizing power (m) are characteristic of an Sₙ1 process with significant internal nucleophilic participation from the nitrogen lone pair and weak nucleophilic solvation of the developing carbocation. acs.org

Table 1: Specific Rates of Solvolysis (k) of this compound in Various Solvents at 62.5 °C. Data sourced from nih.gov.
Solventk (s⁻¹)
100% EtOH1.16 x 10⁻⁵
90% EtOH5.09 x 10⁻⁵
80% EtOH1.44 x 10⁻⁴
100% MeOH1.15 x 10⁻⁴
80% MeOH5.88 x 10⁻⁴
97% TFE1.39 x 10⁻²
70% TFE1.97 x 10⁻²
50% TFE1.85 x 10⁻²
90% Acetone4.27 x 10⁻⁶
Table 2: Grunwald-Winstein Parameters for the Solvolysis of this compound. Data sourced from acs.orgnih.gov.
ParameterValueInterpretation
l (Sensitivity to Nucleophilicity)0.23 ± 0.04Low sensitivity suggests minimal solvent participation as a nucleophile in the rate-determining step.
m (Sensitivity to Ionizing Power)0.58 ± 0.03Moderate sensitivity indicates a process with significant charge separation and carbocationic character in the transition state.

Thermodynamic Aspects: Thermodynamic considerations are also crucial for understanding the reactivity of this compound. For example, the reaction involving cyanide cleavage of certain disulfides in the presence of this compound has been identified as a thermodynamically controlled process. researchgate.net Furthermore, theoretical calculations have been instrumental in determining the thermodynamic parameters for related reactions. For the rearrangement of carbamoyl thiocyanates to isothiocyanates, the activation barriers have been computationally predicted, providing insight into the feasibility and conditions required for such transformations. acs.org

Advanced Applications of Diphenylcarbamyl Chloride in Targeted Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles

Diphenylcarbamyl chloride is a valuable synthon for the introduction of the diphenylcarbamoyl moiety, which can serve as a key structural element in the formation of various nitrogen-containing heterocyclic systems. Heterocyclic compounds are of immense importance in medicinal chemistry and materials science, and methodologies for their efficient synthesis are continuously sought. The reaction of this compound with substrates containing multiple nucleophilic sites provides a direct pathway to intermediates primed for intramolecular cyclization, leading to the formation of stable ring structures.

This compound is an effective reagent for the synthesis of heterocyclic structures that incorporate urea (B33335) or carbamate (B1207046) linkages within the ring. The general strategy involves the reaction of this compound with a bifunctional substrate, such as an amino alcohol, a diamine, or a molecule containing suitably positioned amine and carboxylate groups.

The initial reaction typically involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of this compound, displacing the chloride and forming a stable N,N-diphenylurea derivative. If the substrate contains a second nucleophilic group (e.g., a hydroxyl or another amine), a subsequent intramolecular cyclization reaction, often promoted by a base or heat, can lead to the formation of a heterocycle. For example, reaction with an amino alcohol can yield an intermediate that cyclizes to form an oxazinone derivative, a carbamate-containing heterocycle. Similarly, reaction with a diamine can set the stage for the formation of cyclic ureas, such as diazepinones. This approach provides a modular and reliable method for constructing these important heterocyclic cores.

Heterocycle TypeRequired Substrate FunctionalitiesInitial Product with DPCCl
Cyclic Ureas (e.g., Diazepinones)Two amine groupsN,N-Diphenylurea derivative
Cyclic Carbamates (e.g., Oxazinones)One amine and one hydroxyl groupN,N-Diphenylurea derivative

In the field of nucleic acid chemistry, particularly in the automated solid-phase synthesis of oligonucleotides, the protection of exocyclic amino groups on the nucleobases is critical to prevent unwanted side reactions during the sequential coupling of nucleotide monomers. this compound has been employed for this purpose as a reagent to install the N,N-diphenylcarbamoyl protecting group.

Specifically, the N,N-diphenylcarbamoyl group has been used for the protection of the guanine (B1146940) residue in ribonucleosides. umich.eduumich.edu The exocyclic N²-amino group of guanosine (B1672433) is nucleophilic and requires protection to ensure that the subsequent phosphoramidite (B1245037) coupling reactions occur exclusively at the 5'-hydroxyl group of the sugar. The reaction of this compound with the guanosine derivative installs the bulky and chemically robust diphenylcarbamoyl group. This group is stable to the conditions of the subsequent synthetic cycles. A key advantage is its lability under specific basic conditions used in the final deprotection step; the N,N-diphenylcarbamoyl group is effectively removed by ammonolysis to restore the native guanine structure. umich.edu

Functional Group Derivatization and Protection Strategies

The reactivity of this compound with nucleophiles like amines and alcohols makes it an excellent reagent for functional group derivatization and for use as a protecting group. organic-chemistry.org Protecting a functional group involves its temporary conversion into a less reactive form to allow chemical transformations to be performed elsewhere in the molecule. organic-chemistry.org

When reacted with a primary or secondary amine, this compound forms a trisubstituted urea, which is essentially an amide. This conversion effectively masks the nucleophilicity and basicity of the original amine. The resulting diphenylcarbamoyl group is sterically demanding and electronically deactivating, providing significant stability against a variety of reaction conditions. This strategy is exemplified by its use in protecting the amino group of guanosine in oligonucleotide synthesis, as detailed previously. umich.eduumich.edu

Beyond protection, this reaction is also a method of derivatization. By converting a polar functional group like an amine into a larger, more nonpolar carbamate derivative, the chromatographic properties and solubility of the molecule can be altered. This is useful for the separation and purification of complex molecules. For instance, this compound has been used as a derivatizing agent to facilitate the isolation of peptido-keratan sulphate fragments from biological samples.

Building Block in the Construction of Complex Molecular Architectures

In the total synthesis of complex natural products and other intricate molecular structures, this compound can be utilized as a building block to introduce a specific, well-defined structural unit. The incorporation of the N,N-diphenylcarbamoyl group (—CON(C₆H₅)₂) imparts several key features to a molecule:

Steric Influence: The two phenyl rings create a rigid and sterically bulky environment, which can be used to control the conformation of the molecule, direct subsequent reactions to other sites (steric hindrance), or establish specific non-covalent interactions within the final architecture.

Electronic Properties: The amide linkage and the aromatic rings influence the electronic nature of the molecule, affecting its reactivity, stability, and potential for intermolecular interactions such as π-stacking.

Chemical Handle: The carbamoyl (B1232498) group itself can be a site for further transformations or can serve as a stable linking unit connecting different parts of a complex molecule.

By strategically incorporating this moiety, synthetic chemists can build complex scaffolds with a high degree of control over the final three-dimensional shape and chemical properties of the target molecule.

Catalytic Roles or Ancillary Applications in Chemical Transformations

While not a catalyst itself, this compound is a valuable substrate in a variety of transition metal-catalyzed reactions. These modern synthetic methods significantly expand the utility of carbamoyl chlorides beyond their traditional role as simple acylating agents. Recent advancements have shown that the carbamoyl group can participate in sophisticated bond-forming reactions, including:

Cross-Coupling Reactions: The C-Cl bond in this compound can be activated by transition metal catalysts (e.g., palladium or nickel complexes) to participate in cross-coupling reactions. This allows for the direct coupling of the diphenylcarbamoyl moiety with organometallic reagents or other substrates, providing novel routes to complex amides and related structures.

C-H Functionalization: In directed C-H activation reactions, the carbamoyl group can serve as a directing group, guiding a metal catalyst to a specific C-H bond elsewhere in the molecule, enabling its functionalization. While this compound itself is the reagent, its product (a diphenylamide) can undergo these directed reactions.

Annulation Reactions: Carbamoyl chlorides can be used in annulation or cycloaddition reactions, where they contribute the carbamoyl group to the formation of a new ring system, often a heterocycle.

These catalyzed transformations allow for the efficient construction of amide-functionalized molecules that are prevalent in pharmaceuticals and natural products.

Integration into Polymer Precursor Synthesis (e.g., monomers for polyurethanes, polyureas)

Polyureas and polyurethanes are important classes of polymers with a wide range of applications, from rigid foams to flexible elastomers. The synthesis of these polymers typically involves the reaction of diisocyanates with diamines (for polyureas) or diols (for polyurethanes). This compound offers an alternative, isocyanate-free route to the monomers required for these polymers.

A key step in this strategy is the synthesis of urea- or carbamate-containing monomers. For example, the reaction of two equivalents of this compound with a diamine (e.g., hexamethylenediamine) can produce a bis-(diphenylurea) monomer. Alternatively, reacting a diol with two equivalents of this compound would yield a bis-carbamate. These monomers, containing the core urea or urethane (B1682113) linkages, can then be subjected to polymerization through other functional groups present on the monomer backbone. This approach avoids the handling of highly toxic and reactive isocyanates and provides a versatile method for designing novel polymer structures with tailored properties.

Analytical and Spectroscopic Methodologies for Process Monitoring and Product Verification in Diphenylcarbamyl Chloride Research

Chromatographic Techniques (GC, HPLC) for Reaction Progress and Purity Assessment

Chromatographic methods are indispensable for separating components of a mixture, making them ideal for monitoring reaction progress and assessing the purity of Diphenylcarbamyl chloride. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used techniques.

Gas Chromatography (GC):

GC is frequently utilized for the purity assessment of this compound, often in conjunction with a mass spectrometer (GC-MS) for definitive peak identification. Commercial-grade this compound is typically assayed by GC to ensure it meets high purity standards, often exceeding 97.5%. thermofisher.com For reactive compounds like carbamoyl (B1232498) chlorides, derivatization may be employed to improve volatility and thermal stability, ensuring accurate analysis. rsc.orgresearchgate.net For instance, a common analytical procedure involves derivatizing the chloride with an alcohol, such as ethanol (B145695), to form a more stable carbamate (B1207046) ester, which can then be readily analyzed by GC. researchgate.net

The table below outlines typical GC parameters that could be applied for the analysis of this compound, based on standard methods for similar analytes. avantorsciences.comepa.gov

ParameterTypical ConditionPurpose
Column 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5ms)Provides good separation for semi-volatile aromatic compounds.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification, MS for identification and structural confirmation.
Oven Program Initial temp 100°C, ramp at 10°C/min to 280°CSeparates compounds based on their boiling points and column interactions.
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for analyzing this compound, particularly for monitoring reactions in the liquid phase. Reverse-phase HPLC is a common mode used for this class of compounds. sielc.comthermofisher.com The methodology allows for the simultaneous determination of the starting material, intermediates, and final products, providing a comprehensive profile of the reaction mixture over time. nih.gov

A representative HPLC method for analyzing carbamoyl chlorides involves a C18 stationary phase and a mobile phase consisting of an organic solvent like acetonitrile mixed with an aqueous buffer. sielc.comjocpr.com

ParameterTypical ConditionPurpose
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity.
Mobile Phase Acetonitrile/Water gradient with 0.1% Phosphoric AcidElutes compounds from the column; acid improves peak shape. sielc.com
Detector UV-Vis Diode Array Detector (DAD) at ~220-270 nmMonitors the aromatic rings in the molecule. nih.govjocpr.com
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Column Temp. 25-30 °CEnsures reproducible retention times.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry) of Reaction Products and Intermediates

Spectroscopic techniques provide detailed information about the molecular structure of this compound and its reaction products. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic connectivity and functional groups.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. thermofisher.comnist.gov A very strong absorption band appears at a high frequency, typically around 1775–1810 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in an acyl chloride. uobabylon.edu.iqreddit.com This high frequency is due to the electron-withdrawing effect of the chlorine atom.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic Ring
~1785C=O StretchAcyl Chloride
~1600, ~1490C=C StretchAromatic Ring
~1350-1250C-N StretchAromatic Amine uobabylon.edu.iq
~800-700C-Cl StretchAcyl Chloride

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, this compound (molecular weight 231.68 g/mol ) undergoes characteristic fragmentation. nist.govnist.gov The molecular ion peak [M]⁺ may be observed at m/z 231. The primary fragmentation pathway often involves the loss of the chlorine atom to form the stable diphenylcarbamoyl cation.

m/z (Mass-to-Charge Ratio)Proposed FragmentFormula
231Molecular Ion [M]⁺[C₁₃H₁₀ClNO]⁺
196[M - Cl]⁺[C₁₃H₁₀NO]⁺
168[M - Cl - CO]⁺ or [Ph₂N]⁺[C₁₂H₁₀N]⁺
77Phenyl Cation[C₆H₅]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful method for elucidating the detailed carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show complex multiplets in the aromatic region, typically between 7.0 and 7.5 ppm, corresponding to the ten protons on the two phenyl rings. The exact chemical shifts and splitting patterns depend on the specific magnetic environment of each proton.

¹³C NMR: The carbon-13 NMR spectrum would provide more distinct signals. A key signal would be the carbonyl carbon, which is expected to appear significantly downfield (in the range of 165-170 ppm) due to its attachment to both a nitrogen and a chlorine atom. The carbons of the two phenyl rings would resonate in the typical aromatic region of approximately 120-145 ppm.

Advanced Structural Analysis (e.g., X-ray Crystallography) of Derivatives

X-ray crystallography is an advanced analytical technique that provides the definitive, three-dimensional structure of a molecule in its crystalline state. nih.govwikipedia.org While a crystal structure for this compound itself may not be widely reported, this method is invaluable for confirming the absolute structure of its solid derivatives, such as ureas or carbamates formed in subsequent reactions.

The process involves several key steps:

Crystal Growth: A high-quality single crystal of the derivative compound is grown from a suitable solvent. nih.gov

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern of spots is meticulously recorded as the crystal is rotated. wikipedia.org

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. This map is then interpreted to determine the precise position of each atom. nih.gov

The final structural model provides highly accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. nih.gov This technique is particularly crucial for verifying the structure of novel compounds or when stereochemical outcomes of a reaction are . The crystallographic data can reveal subtle structural features, such as intermolecular interactions (e.g., hydrogen bonding) that dictate how molecules pack in a solid lattice. researchgate.net

Theoretical and Computational Chemistry Perspectives on Diphenylcarbamyl Chloride

Electronic Structure and Bonding Characteristics

The electronic structure of Diphenylcarbamyl chloride is dictated by the interplay of several key functional groups: the two phenyl rings, the central nitrogen atom, the carbonyl group (C=O), and the chlorine atom. The bonding within the molecule can be understood through the concepts of hybridization, resonance, and electron delocalization.

The central nitrogen atom is approximately sp² hybridized, which facilitates the delocalization of its lone pair of electrons. This lone pair is not confined to the nitrogen atom but is involved in resonance with both the carbonyl group and the two phenyl rings. This delocalization has several important consequences:

Partial Double Bond Character: The C-N bonds acquire partial double bond character. This resonance effect increases the bond order and strength, leading to a shorter bond length than a typical C-N single bond and restricted rotation around these bonds.

Planarity: The sp² hybridization of both the nitrogen and the carbonyl carbon encourages a planar arrangement for the N-C(O)Cl moiety to maximize p-orbital overlap.

Reduced Nucleophilicity of Nitrogen: The delocalization of the nitrogen's lone pair significantly reduces its availability to act as a Lewis base or nucleophile.

Modified Carbonyl Reactivity: The electron donation from the nitrogen lone pair to the carbonyl carbon (an n → π* interaction) reduces the electrophilicity of the carbonyl carbon. Consequently, this compound is less reactive towards nucleophiles than typical acyl chlorides where no such electron-donating group is attached to the carbonyl carbon youtube.comchemguide.co.uk.

The two phenyl rings are conjugated with the nitrogen lone pair, further stabilizing the system. The chlorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I) through the sigma bond, which slightly increases the electrophilicity of the carbonyl carbon. However, this is counteracted by the strong resonance donation (+R) from the nitrogen atom. Computational studies on analogous N,N-diphenylamino systems using Density Functional Theory (DFT) show that the Highest Occupied Molecular Orbital (HOMO) is typically distributed over the diphenylamine (B1679370) moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) can be localized on other parts of a larger molecule, indicating the diphenylamino group's strong electron-donating nature chemrxiv.orgresearchgate.netresearchgate.net.

Table 1: Key Bonding and Electronic Features of this compound

Feature Description Consequence
Nitrogen Hybridization Approximately sp² Promotes planarity and delocalization of the lone pair.
C-N Bonds Partial double bond character due to resonance Restricted rotation; stronger and shorter than a C-N single bond.
N-C=O System Electron donation from N to C=O (n → π*) Reduces the electrophilicity of the carbonyl carbon.
Phenyl Rings Conjugated with the nitrogen lone pair Further delocalization and stabilization of the molecule.
Chlorine Atom Inductive electron withdrawal (-I effect) Slightly increases the electrophilicity of the carbonyl carbon.

Molecular Conformation and Stereoelectronic Effects

The two phenyl rings attached to the central nitrogen atom are not coplanar. Instead, they adopt a "propeller-like" conformation. Structural analyses of diphenylamine and its derivatives show that the dihedral angles between the planes of the phenyl rings can vary, but a perfectly planar conformation is sterically impossible due to the repulsion between the ortho-hydrogens on the two rings nih.govmdpi.comresearchgate.net. This twisted conformation represents a compromise: it relieves steric strain while still allowing for substantial, though not maximal, overlap between the p-orbitals of the phenyl rings and the nitrogen lone pair.

Stereoelectronic effects are the geometric constraints imposed by orbital overlap, and they play a critical role in the molecule's preferred conformation researchgate.net. The key stereoelectronic effect in this compound is the alignment of the nitrogen lone pair with the π-system of the carbonyl group. For maximum resonance stabilization, the p-orbital of the nitrogen lone pair must be parallel to the p-orbitals of the C=O double bond. This enforces a planar or near-planar geometry for the atoms of the carbamoyl (B1232498) chloride group (C₂N-C=O).

Steric Hindrance: Repulsion between the ortho-hydrogens of the two phenyl rings, and between the phenyl rings and the carbonyl group.

Electronic Delocalization (Resonance): The stabilizing effect of conjugating the nitrogen lone pair with the carbonyl group and the phenyl rings, which favors planarity.

Table 2: Factors Influencing the Conformation of this compound

Factor Favored Geometry Description
Steric Hindrance Twisted (Non-planar phenyl rings) Minimizes repulsive forces between atoms, particularly the ortho-hydrogens of the phenyl groups.
Stereoelectronic Effects Planar (for C₂N-C(O)Cl unit) Maximizes orbital overlap for resonance stabilization between the nitrogen lone pair and the C=O π-system.
Resulting Conformation Propeller-like A compromise structure with twisted phenyl rings and a relatively planar carbamoyl core.

Prediction of Reactivity and Selectivity via DFT and ab initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for predicting the reactivity and selectivity of molecules. For this compound, these methods can be used to calculate a variety of electronic properties, known as reactivity descriptors, that identify the most probable sites for chemical reactions chemguide.co.ukresearchgate.netresearchgate.net.

Key reactivity descriptors include:

Molecular Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface. For this compound, ESP calculations would show a region of high positive potential (electron deficiency) around the carbonyl carbon, identifying it as the primary site for nucleophilic attack. Regions of negative potential would be located around the carbonyl oxygen and the chlorine atom.

Frontier Molecular Orbitals (HOMO and LUMO): The energy and location of the HOMO and LUMO are crucial. The LUMO represents the region most likely to accept electrons from a nucleophile. In this compound, the LUMO is expected to have a large coefficient on the carbonyl carbon, specifically on the C-Cl antibonding orbital, indicating that nucleophilic attack will lead to the cleavage of the C-Cl bond.

Fukui Functions: These functions quantify the change in electron density at a specific atomic site when an electron is added or removed dntb.gov.uaresearchgate.netmcmaster.ca. The condensed Fukui function for nucleophilic attack (f⁺) would be highest on the carbonyl carbon, confirming it as the most electrophilic site in the molecule mdpi.comresearchgate.net.

These computational methods can also be used to model reaction mechanisms. The primary reaction of this compound is nucleophilic acyl substitution, where a nucleophile replaces the chloride ion. Experimental studies on the solvolysis of carbamoyl chlorides suggest that the mechanism can range from a unimolecular Sₙ1-like pathway, involving the formation of a carbamoyl cation intermediate (R₂N-C=O)⁺, to a bimolecular addition-elimination pathway researchgate.netnih.govnih.gov. DFT and ab initio calculations can elucidate the preferred pathway by:

Locating Transition States: Calculating the structure and energy of the transition states for both possible mechanisms.

Calculating Reaction Energy Profiles: Mapping the energy changes along the reaction coordinate to determine the activation energy barriers. The pathway with the lower activation barrier is the kinetically favored one.

Table 3: Predicted Reactivity of this compound using DFT Methods

DFT-Derived Descriptor Predicted Site of Reactivity Type of Reaction
Molecular Electrostatic Potential (ESP) Carbonyl Carbon (Positive Potential) Nucleophilic Attack
LUMO (Lowest Unoccupied MO) Carbonyl Carbon (Large Coefficient) Nucleophilic Attack
Fukui Function (f⁺) Carbonyl Carbon (Highest Value) Nucleophilic Attack

Quantitative Structure-Activity Relationship (QSAR) Analogies for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate a molecule's chemical structure with a specific activity, such as its reaction rate. While no specific QSAR models for this compound are readily available, analogies can be drawn from established methodologies, particularly the Hammett equation, to predict how structural modifications would influence its reactivity researchgate.net.

The Hammett equation is a cornerstone of physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds ustc.edu.cnlibretexts.org. For a series of substituted this compound derivatives (e.g., with substituents on the para positions of the phenyl rings), a Hammett-type QSAR model could be developed. The general form of the equation is:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted derivative.

k₀ is the rate constant for the unsubstituted parent compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. It quantifies the electronic effect (electron-donating or -withdrawing) of the substituent researchgate.netresearchgate.net.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

To build a QSAR model for the reactivity of this compound analogues (for example, in a hydrolysis reaction), one would synthesize a series of derivatives with different substituents on the phenyl rings. The reaction rates (k) would be measured experimentally. These rates would then be correlated with known substituent constants (e.g., Hammett's σ, σ⁺, or σ⁻) and other molecular descriptors.

Analogous QSAR Descriptors for Reactivity:

Electronic Descriptors: Hammett constants (σ) would be the primary descriptor. Electron-withdrawing groups (e.g., -NO₂) on the phenyl rings would have positive σ values, decrease the electron-donating ability of the nitrogen, increase the electrophilicity of the carbonyl carbon, and thus increase the reaction rate. Conversely, electron-donating groups (e.g., -OCH₃) would have negative σ values and decrease the reaction rate.

Steric Descriptors: For substituents in the ortho position, steric effects would be significant. Taft's steric parameter (Eₛ) could be included in the model to account for how the bulkiness of a substituent might hinder the approach of a nucleophile to the reaction center.

Computational Descriptors: Quantum chemical descriptors calculated via DFT, such as the partial atomic charge on the carbonyl carbon or the LUMO energy, could also be used as parameters in a more sophisticated QSAR model. Studies have successfully used such computed parameters to model the reactivity of other acyl compounds nih.gov.

By analogy with numerous studies on other aromatic acyl compounds, it is highly probable that a linear free-energy relationship, such as the Hammett equation, would successfully model the reactivity of substituted this compound derivatives.

Sustainable Practices and Future Research Directions in Diphenylcarbamyl Chloride Chemistry

Innovations in Environmentally Benign Synthetic Routes

Traditional synthesis of diphenylcarbamyl chloride often involves hazardous reagents like phosgene (B1210022). prepchem.comprepchem.com Current research is geared towards developing greener alternatives that minimize waste and avoid toxic substances, aligning with the core principles of green chemistry. nih.govuniroma1.it

Phosgene-Alternative Methods: A significant focus of green synthesis is the replacement of phosgene and its derivatives (diphosgene, triphosgene) due to their extreme toxicity. acs.org Alternative carbonylation agents are being explored. One such approach involves the use of carbon dioxide (CO2) as a C1 source, which is abundant, non-toxic, and renewable. While not yet commercially widespread for this compound specifically, methods are being developed for the direct conversion of amines and CO2 into carbamates and related compounds, which could be adapted for carbamoyl (B1232498) chloride synthesis. organic-chemistry.org

Green Solvents: The choice of solvent plays a crucial role in the environmental impact of a chemical process. nih.gov Traditional syntheses often use chlorinated hydrocarbons. publish.csiro.au Research into bio-alternative solvents, such as Cyrene™, which is derived from waste cellulose, offers a promising green substitute for dipolar aprotic solvents like DMF. bath.ac.uk These bio-based solvents can reduce the environmental footprint and are often biodegradable.

Catalytic Approaches: Modern synthetic routes increasingly rely on catalysis to improve efficiency and reduce waste. nih.gov For carbamoyl chloride synthesis, this could involve developing catalysts that enable the use of less reactive but more environmentally friendly starting materials. Metal-free catalytic systems are also gaining attention to avoid contamination of the final product with residual metals. organic-chemistry.org

A comparison of traditional versus potential green synthetic routes is outlined below:

FeatureTraditional Route (Phosgene-based)Greener Alternative Routes
Carbonyl Source Phosgene, Triphosgene (B27547)Carbon Dioxide (CO2), Dimethyl Carbonate
Solvents Chlorinated hydrocarbons (e.g., Benzene) prepchem.comBio-based solvents (e.g., Cyrene™) bath.ac.uk, Water rsc.org
Catalysis Often stoichiometric reagentsUse of catalysts to improve efficiency nih.gov
Byproducts Diphenylamine (B1679370) hydrochloride prepchem.comFewer and less hazardous byproducts
Safety High toxicity of reagentsSignificantly improved safety profile

Exploration of Novel Reactivity Manifolds and Applications

This compound is a versatile reagent, and ongoing research continues to uncover new reactions and applications, expanding its utility in organic synthesis. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions: A significant area of recent development is the use of carbamoyl chlorides in transition metal-catalyzed reactions. rsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex amides. Palladium-catalyzed reactions, for instance, can couple carbamoyl chlorides with various organometallic reagents. This opens up new pathways for synthesizing molecules with applications in pharmaceuticals and materials science. rsc.org

Friedel-Crafts Reactions: this compound is an effective acylating agent in Friedel-Crafts reactions, used to introduce a diphenylamide group into aromatic compounds. publish.csiro.au This reactivity is valuable for synthesizing precursors to aromatic carboxylic acids. publish.csiro.au

Synthesis of Heterocycles: Carbamoyl chlorides are valuable synthons for creating diverse heterocyclic structures, which are common motifs in drug molecules. rsc.org New annulation strategies involving this compound can provide efficient routes to previously inaccessible or difficult-to-synthesize ring systems.

Emerging Applications: Beyond its traditional use as a reagent for creating amides, this compound is finding new applications. It is used in the production of high-performance polyamides for electronic devices and in the synthesis of modified oligoribonucleotides. chemicalbook.comchemicalbook.com

Reaction TypeDescriptionPotential Products
Friedel-Crafts Acylation publish.csiro.auElectrophilic aromatic substitution to introduce a diphenylamide group.Aromatic acid N,N-diphenylamides
Cross-Coupling Reactions rsc.orgTransition metal-catalyzed formation of C-C or C-X bonds.Ketones, esters, complex amides
Annulation Reactions rsc.orgFormation of ring structures.Heterocyclic compounds
Reaction with Nucleophiles nih.govSubstitution of the chloride with various nucleophiles.Ureas (with amines), Carbamates (with alcohols)

Implementation of Continuous Flow Chemistry and Automation for Enhanced Efficiency

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. researchgate.netspringernature.com

Advantages of Flow Chemistry for this compound Synthesis: The synthesis of carbamoyl chlorides, especially when using hazardous reagents like phosgene or triphosgene, can be made significantly safer in a continuous flow setup. researchgate.net Flow reactors, or microreactors, handle only small volumes of hazardous materials at any given time, minimizing the risk of accidents. acs.org Key benefits include:

Enhanced Safety: Small reaction volumes and better control over reaction parameters reduce risks associated with hazardous reagents and exothermic reactions. researchgate.net

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing. acs.org

Increased Yield and Purity: Superior control over reaction conditions often leads to higher yields and fewer byproducts, simplifying purification. uniroma1.it

Scalability: Scaling up a flow process involves running the system for a longer duration or using parallel reactors, which is often more straightforward than scaling up batch reactors. mdpi.com

Automation: Integrating automation with continuous flow systems allows for precise control over parameters like reagent stoichiometry, reaction time, and temperature. mdpi.com Automated systems can monitor reactions in real-time, enabling rapid optimization and ensuring consistent product quality. This approach can significantly accelerate the development of new synthetic processes for this compound and its derivatives. springernature.commdpi.com

Economic Viability and Industrial Scalability of Advanced Synthetic Methods

For any new synthetic method to be adopted industrially, it must be economically viable and scalable. Advanced methods like green synthesis and continuous flow processing offer long-term economic benefits despite potentially higher initial investment costs.

Economic Benefits of Green Chemistry:

Reduced Waste Management Costs: By preventing waste formation and avoiding hazardous substances, companies can significantly lower the costs associated with waste treatment and disposal. nih.gov

Energy Savings: Catalytic reactions and processes that run at lower temperatures and pressures can lead to substantial energy savings. nih.gov

Industrial Scalability of Continuous Flow Processes: Continuous flow manufacturing is well-suited for the large-scale production of chemicals. mdpi.com The transition from laboratory-scale batch processes to industrial-scale continuous production can offer significant advantages. For example, a process for synthesizing urea (B33335) using triphosgene was successfully scaled from milligrams per hour to kilograms per hour in a continuous flow system. researchgate.net This demonstrates the potential for scaling up the production of related compounds like this compound. While the initial capital investment for continuous flow equipment can be higher than for traditional batch reactors, the benefits of improved safety, higher efficiency, and lower operational costs often result in a more economically favorable process in the long run. patsnap.com

Q & A

Q. What are the primary synthetic routes for diphenylcarbamyl chloride, and how do their yields compare?

Answer: this compound (DPC-Cl) is synthesized via two main routes:

  • Method 1: Reaction of diphenylamine with bis(trichloromethyl) carbonate (triphosgene), achieving ~94% yield under optimized conditions.
  • Method 2: Use of diphenylamine and trichloromethyl chloroformate, with yields dependent on stoichiometry and reaction time.

Key Considerations:

  • Triphosgene is preferred for higher yields and controlled reactivity.
  • Solvent choice (e.g., anhydrous dichloromethane) and temperature (0–25°C) critically influence side-product formation .

Q. Table 1: Synthesis Methods Comparison

MethodReactantsConditionsYield
1Diphenylamine + triphosgeneAnhydrous solvent, 0–25°C~94%
2Diphenylamine + trichloromethyl chloroformateReflux, 4–6 hrsVariable (reported lower)

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer: DPC-Cl is a skin corrosive (Category 1B) and sensitizer. Critical precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and eye protection.
  • Engineering Controls: Use fume hoods to avoid inhalation of vapors.
  • Spill Management: Neutralize with inert absorbents (e.g., sand) and avoid water contact to prevent hydrolysis .

Note: Store in airtight containers under dry, cool conditions (≤25°C) to prevent moisture-induced degradation .

Q. How can researchers characterize this compound’s purity and structural integrity?

Answer:

  • Purity Assessment: Gas chromatography with thermal conductivity detection (GC&T) is standard, with ≥98% purity acceptable for synthetic applications .
  • Structural Confirmation:
    • NMR Spectroscopy: 1^1H and 13^13C NMR to verify phenyl group integrity and carbamoyl chloride functionality.
    • Melting Point Analysis: Sharp mp 81–85°C indicates high crystallinity .

Q. Table 2: Key Physical Properties

PropertyValueReference
Molecular Weight231.68 g/mol
Melting Point81–85°C
Density1.269 g/cm³
Boiling Point361.8°C (760 mmHg)

Q. What storage conditions prevent degradation of this compound?

Answer:

  • Environment: Store in moisture-free, airtight containers under inert gas (e.g., nitrogen).
  • Temperature: ≤25°C; avoid prolonged exposure to light.
  • Incompatibilities: Separate from strong bases (e.g., NaOH) and oxidizing agents to prevent exothermic decomposition .

Advanced Research Questions

Q. How is this compound utilized to inhibit protease activity in enzymatic studies?

Answer: DPC-Cl irreversibly inhibits serine proteases (e.g., trypsin) by covalently modifying the active-site histidine. Protocol:

  • Treatment: Incubate trypsin with 16 μg/mL DPC-Cl at 0°C for 1 hour to block autolysis.
  • Validation: Confirm inhibition via SDS-PAGE or activity assays using fluorogenic substrates .

Application Example: In cartilage proteoglycan studies, DPC-Cl-treated trypsin isolates keratan sulfate-rich regions by selective digestion .

Q. How can researchers resolve contradictions in reported synthesis yields or product stability?

Answer: Case Study: Discrepancies in Method 1 yields (94% vs. lower literature reports):

  • Troubleshooting:
    • Verify reactant ratios (e.g., triphosgene:diphenylamine = 1:3).
    • Monitor reaction progress via TLC to optimize quenching time.
    • Purify via recrystallization (hexane/ethyl acetate) to remove unreacted diphenylamine .

Data Analysis: Use statistical tools (e.g., ANOVA) to compare batch variations and identify critical parameters .

Q. What toxicological profiles distinguish this compound from structurally similar compounds?

Answer:

  • Non-Carcinogenic: Unlike dimethylcarbamyl chloride (classified carcinogen), DPC-Cl lacks carcinogenicity data but shows acute dermal toxicity (LD₅₀: 200 mg/kg in rats).
  • Ecotoxicity: High aquatic toxicity (EC₅₀: 1.2 mg/L in Daphnia magna); dispose via incineration .

Regulatory Note: Classified under Hazard Class 8.2C (skin corrosion) and 8.3A (sensitization) in transport regulations .

Q. How can researchers optimize DPC-Cl’s use in protein modification workflows?

Answer: Experimental Design:

  • Concentration Gradient: Test 10–50 μg/mL DPC-Cl to balance inhibition efficiency and reagent waste.
  • Time Course: Pre-incubate proteases (e.g., chymotrypsin) for 2–4 hours at 25°C for complete inactivation .

Troubleshooting: If residual activity persists, verify DPC-Cl purity via GC&T and ensure anhydrous reaction conditions .

Q. Table 3: Enzymatic Inhibition Parameters from Literature

ProteaseDPC-Cl ConcentrationIncubationOutcomeReference
Trypsin16 μg/mL1h, 0°CFull inhibition
α-Chymotrypsin200 μg/mL2h, 25°C95% inhibition
Hyaluronic acid-binding studies4 μg/mg protein8h, 37°CSelective digestion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.